Lower Lipophilicity (LogP) of the 4-Isomer Enhances Aqueous Solubility Profile vs. 3- and 5-Isomers
The octanol-water partition coefficient (LogP) of (1H-indol-4-yl)methanamine is 0.9 [1], which is lower than the 3-positional isomer (LogP = 1.01) [2] and substantially lower than the 5-positional isomer (LogP = 1.2) [3]. A lower LogP correlates with greater hydrophilicity, suggesting improved aqueous solubility and potentially altered membrane permeability compared to its positional analogs.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Indole-3-methanamine: 1.01; Indole-5-methanamine: 1.2 |
| Quantified Difference | 10.9% lower vs. 3-isomer; 25% lower vs. 5-isomer |
| Conditions | Calculated values from authoritative databases |
Why This Matters
Differences in LogP affect solubility, formulation, and ADME properties; the 4-isomer's lower lipophilicity may be advantageous in aqueous biological assays or formulations where higher hydrophilicity is desired.
- [1] 1H-吲哚-4-甲胺 | 3468-18-6. Molaid. Retrieved from https://www.molaid.com/MS_362360 View Source
- [2] Indole-3-methanamine. InvivoChem. Retrieved from https://www.invivochem.cn/indole-3-methanamine.html View Source
- [3] 5-(氨基甲基)吲哚 | 81881-74-5. Molaid. Retrieved from https://www.molaid.com/MS_362360?query=81881-74-5 View Source
